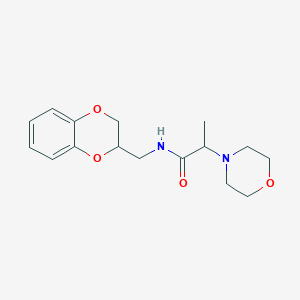![molecular formula C16H20FN3O2 B6131115 N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea, also known as fluoroethyl-tyrosine urea (FETU), is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of cancer diagnosis and treatment. FETU is a urea derivative that comprises of a pyrrolidine ring and a fluorophenethyl group, and is known for its ability to selectively bind to amino acid transporters that are overexpressed in cancer cells.
Mécanisme D'action
The mechanism of action of FETU involves the selective binding of the compound to amino acid transporters that are overexpressed in cancer cells. This binding leads to the accumulation of FETU in cancer cells, which can be visualized using PET imaging. FETU has been shown to have a high affinity for amino acid transporters, which makes it an effective radiotracer for cancer imaging.
Biochemical and Physiological Effects:
FETU has been shown to have minimal toxicity and side effects in preclinical studies. The compound is rapidly cleared from the body and does not accumulate in healthy tissues. FETU has been shown to have a high specificity for cancer cells, which makes it an ideal candidate for cancer imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FETU is its high specificity for cancer cells, which makes it an effective radiotracer for cancer imaging. FETU has been shown to have minimal toxicity and side effects, which makes it a safe candidate for use in preclinical studies. However, FETU has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and imaging.
Orientations Futures
There are several future directions for the use of FETU in cancer diagnosis and treatment. One potential application is in the development of targeted therapies for cancer. FETU can be used to selectively deliver drugs to cancer cells, which can improve the efficacy of cancer treatment and reduce side effects. Another potential application is in the development of personalized medicine for cancer patients. FETU can be used to identify specific types of cancer cells, which can help to tailor treatment to individual patients. Overall, FETU has significant potential for use in cancer diagnosis and treatment, and further research is needed to explore its full range of applications.
Méthodes De Synthèse
The synthesis of FETU involves the reaction of N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea with allyl isocyanate in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then converted to FETU through a series of chemical reactions.
Applications De Recherche Scientifique
FETU has been extensively studied for its potential applications in cancer diagnosis and treatment. One of the major applications of FETU is in the field of positron emission tomography (PET) imaging, where it is used as a radiotracer to detect and visualize cancer cells in the body. FETU is known for its ability to selectively bind to amino acid transporters that are overexpressed in cancer cells, which makes it an ideal candidate for cancer imaging.
Propriétés
IUPAC Name |
1-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-2-8-18-16(22)19-14-10-15(21)20(11-14)9-7-12-3-5-13(17)6-4-12/h2-6,14H,1,7-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJMCKOEJGEFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)


